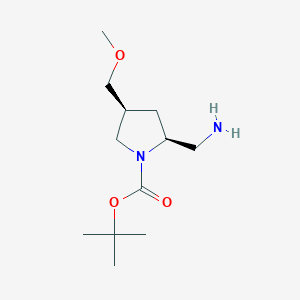

Tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, an aminomethyl substituent at the 2-position, and a methoxymethyl group at the 4-position of the pyrrolidine ring. The stereochemistry ((2S,4S)) ensures specific interactions in biological systems, while the Boc group enhances solubility and stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-9(8-16-4)5-10(14)6-13/h9-10H,5-8,13H2,1-4H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWKBIHMJXQFDW-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.3 g/mol

- CAS Number : 1207853-53-9

This compound features a pyrrolidine ring, which is known for its versatility in drug design, particularly in the development of inhibitors and modulators of biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The activity is often attributed to the ability of these compounds to interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Study 1: Antimicrobial Efficacy

A series of pyrrolidine derivatives were tested for their antimicrobial efficacy against various pathogens. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) as low as 4 μg/mL against MRSA strains .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on a series of pyrrolidine-based antibiotics. It was found that modifications at the nitrogen and carbon positions significantly influenced antimicrobial activity. For instance, introducing different substituents on the pyrrolidine ring enhanced potency against Gram-positive bacteria .

Data Table: Biological Activity Summary

| Compound Name | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4 | Effective against MRSA strains |

| Similar Pyrrolidine Derivative | Escherichia coli | 8 | Moderate activity observed |

| Another Derivative | Candida albicans | 16 | Lower efficacy compared to Gram-positive bacteria |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituents, molecular weight, and biological relevance:

Structural and Functional Differences

Aminomethyl at position 2 allows for nucleophilic reactions (e.g., amide coupling), whereas formyl or hydroxymethyl groups enable alternative conjugation strategies .

Stereochemical Considerations :

- Diastereomers like (2S,4S) vs. (2R,4S) exhibit distinct biological activities. For example, fluorophenyl derivatives showed variable binding affinities to TRK receptors depending on stereochemistry .

Synthetic Utility :

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting from commercially available pyrrolidine derivatives. Key steps include:

- Protection of reactive groups : Use of tert-butyldimethylsilyl (TBDMS) or tert-butoxycarbonyl (Boc) groups to protect amines or hydroxyls during functionalization .

- Functionalization : Alkylation or coupling reactions (e.g., with methoxymethyl or aminomethyl groups) under anhydrous conditions, often using reagents like DIPEA (diisopropylethylamine) and NaH (sodium hydride) .

- Purification : Flash column chromatography (e.g., ethanol/chloroforom gradients) to isolate intermediates, followed by lyophilization for final products . Reaction monitoring via TLC and LC-MS ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) and functional group integration. For example, methoxymethyl protons appear as distinct singlets (~δ 3.3–3.4 ppm) .

- IR Spectroscopy : Detects carbonyl (Boc group, ~1680–1720 cm⁻¹) and amine stretches (~3300 cm⁻¹) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ or [M+Na]+ peaks) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering low-purity intermediates during synthesis?

- Purification Adjustments : Optimize solvent gradients in column chromatography (e.g., ethanol/chloroform 1:10 to 1:8) to improve separation .

- Catalyst Screening : For hydrogenation steps, test alternatives to Pd/C (e.g., PtO₂ or Rh/Al₂O₃) to enhance selectivity and reduce side products .

- Temperature Control : Conduct sensitive reactions (e.g., saponification) at controlled temperatures (e.g., 45°C) to minimize decomposition .

Q. What strategies are recommended for resolving contradictions in NMR data when unexpected peaks arise?

- 2D NMR Techniques : Use COSY (Correlation Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) to differentiate diastereomers or confirm spatial proximity of protons .

- Isotopic Labeling : Introduce deuterated analogs to simplify spectral interpretation for overlapping signals .

- Comparative Analysis : Cross-reference with literature data for similar pyrrolidine derivatives (e.g., tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate) .

Q. What are the critical considerations for selecting protecting groups for amino and hydroxyl moieties in pyrrolidine-based syntheses?

- Stability Under Reaction Conditions : Boc groups are acid-labile, making them suitable for basic or neutral conditions, while TBDMS ethers resist nucleophilic attack but require fluoride-based deprotection .

- Steric Effects : Bulky groups (e.g., tert-butyl) may hinder subsequent coupling reactions; smaller groups (e.g., acetyl) offer better reactivity but lower stability .

Q. How does the choice of hydrogenation catalysts impact the stereochemical outcome in pyrrolidine derivatives?

- Catalyst-Specific Selectivity : Pd/C typically promotes syn-addition in hydrogenation, whereas heterogeneous catalysts like Raney Ni may favor anti-addition, affecting diastereomer ratios .

- Solvent Effects : Polar solvents (e.g., methanol) enhance catalyst activity but may reduce stereoselectivity compared to non-polar solvents (e.g., THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.